molecular formula C8H13NO3 B2497583 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione CAS No. 2361634-42-4

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

Cat. No.: B2497583
CAS No.: 2361634-42-4
M. Wt: 171.196
InChI Key: KQBLJZUZCRMNAF-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a chemical compound of interest in pharmaceutical and organic chemistry research. As a derivative of the piperidine-2,4-dione core structure, it serves as a valuable scaffold for the development of novel bioactive molecules . Piperidinedione derivatives are a significant class of compounds extensively studied for their diverse biological activities. For instance, related compounds like 3,3-diethyl-5-methylpiperidine-2,4-dione (Methyprylon) have historical use as central nervous system depressants . Furthermore, contemporary research explores novel piperidine-2,6-dione derivatives for their potential anti-inflammatory and antineoplastic properties, highlighting the ongoing relevance of this chemical family in drug discovery . The specific 6-(methoxymethyl) and 6-methyl substitutions on this piperidinedione backbone make it a versatile intermediate for medicinal chemistry. Researchers can utilize this compound to explore structure-activity relationships, develop targeted protein degraders, or create new chemical entities for biological screening. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-(methoxymethyl)-6-methylpiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(5-12-2)4-6(10)3-7(11)9-8/h3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBLJZUZCRMNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(=O)N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone in the presence of a base can lead to the formation of the piperidine ring. The methoxymethyl group can be introduced through a subsequent alkylation reaction using methoxymethyl chloride and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The choice of solvents, reagents, and reaction conditions is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Key Structural Features

  • Piperidine-2,4-dione backbone : Provides rigidity and hydrogen-bonding capacity via the ketone groups.

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione with analogs differing in substituents:

Compound Name Substituents Molecular Formula Key Properties Applications
6-Methylpiperidine-2,4-dione 6-Methyl C₆H₉NO₂ mp: ~150–155°C; lower solubility Intermediate in alkaloid synthesis
6-(4-Methoxyphenyl)-1H-pyrimidine-2,4-dione 6-(4-Methoxyphenyl) C₁₁H₁₀N₂O₃ mp: >200°C; aromatic π-system Pharmaceutical lead optimization
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione 5-Hydroxyethyl, 6-methyl C₇H₁₀N₂O₃ Hydrophilic; reactive hydroxyl group Antifilarial drug development
This compound 6-Methoxymethyl, 6-methyl C₈H₁₁NO₃ Enhanced solubility in polar aprotic solvents Spirocyclic compound synthesis

Key Observations

  • Solubility : The methoxymethyl group in the target compound likely improves solubility in solvents like DMSO or acetone compared to the purely hydrophobic 6-methylpiperidine-2,4-dione .
  • Reactivity : Unlike the hydroxyl-bearing analog (5-(2-hydroxyethyl)-6-methylpyrimidine-2,4-dione ), the methoxymethyl group is less prone to oxidation, making the compound more stable under basic conditions.

Biological Activity

6-(Methoxymethyl)-6-methylpiperidine-2,4-dione is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by both methoxymethyl and methyl groups at the 6th position, along with two keto groups. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

The synthesis of this compound can be achieved through various methods, typically involving the cyclization of suitable precursors. A common synthetic route includes the reaction of a diketone with an appropriate amine in the presence of a base, followed by alkylation with methoxymethyl chloride.

Table 1: Summary of Synthetic Methods

MethodDescription
CyclizationReaction of diketone with amine under basic conditions
AlkylationIntroduction of methoxymethyl group using methoxymethyl chloride

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is associated with its ability to interact with specific molecular targets within biological systems.

The biological activity may stem from the compound's ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways, influencing cellular proliferation and apoptosis .

Antimicrobial Activity

One study explored the antimicrobial properties of derivatives of this compound. The findings demonstrated significant antibacterial effects against various strains, including E. coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Activity

In vitro assays have shown that certain derivatives exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds were reported at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells, suggesting moderate efficacy in inhibiting cancer cell growth .

Case Studies

A notable case study investigated the use of this compound in treating chronic inflammatory diseases. The study highlighted its potential to reduce inflammation markers in vivo, indicating a promising avenue for therapeutic application in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

When compared to structurally similar compounds like 6-Methylpiperidine-2,4-dione, the unique methoxymethyl substitution enhances both chemical reactivity and biological activity. This structural variation contributes to differences in binding affinities and overall pharmacological profiles.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateMethoxymethyl group
6-Methylpiperidine-2,4-dioneModerateLowLacks methoxymethyl group

Q & A

Basic: What are the standard synthetic routes for 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization or functionalization of precursor molecules such as substituted piperidines or diketones. Key steps include:

  • Cyclization: Using reagents like ammonium acetate under reflux with acetic acid to form the dione ring .
  • Methoxymethylation: Introducing the methoxymethyl group via nucleophilic substitution (e.g., using methoxymethyl chloride in the presence of a base like NaH) .
  • Optimization: Reaction temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for limiting reagents) are critical. HPLC or GC-MS should monitor intermediate purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: 1^1H and 13^13C NMR to confirm methoxymethyl (-OCH2_2O-) and methyl groups (δ 1.2–1.5 ppm for CH3_3) .
    • IR: Peaks at 1700–1750 cm1^{-1} (C=O stretching) and 1100 cm1^{-1} (C-O-C) .
  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) based on piperidine-dione scaffold flexibility .
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate Studies: Control variables such as solvent (DMSO purity), cell lines (e.g., HEK293 vs. HeLa), and assay protocols (MTT vs. resazurin) .
  • Dose-Response Curves: Use Hill slope analysis to compare EC50_{50} values across studies. Discrepancies may arise from off-target effects at high concentrations (>100 µM) .
  • Meta-Analysis: Apply PRISMA guidelines to evaluate bias in published datasets, focusing on unaccounted variables like stereochemistry or hydrate formation .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Under nitrogen at −20°C in amber vials to prevent oxidation of the methoxymethyl group .
  • Degradation Tests: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., hydrolyzed dione or demethylated derivatives) .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Factorial Design: Use a 2k^k design to vary substituents (e.g., alkyl chains, aryl groups) and measure effects on solubility/logP and target binding .
  • Click Chemistry: Introduce azide-alkyne cycloaddition to generate derivatives with triazole rings, then assay against kinase panels .
  • QSAR Modeling: Build regression models (e.g., PLS or random forest) using descriptors like topological polar surface area (TPSA) and ClogP .

Basic: What safety protocols are essential when working with this compound in a laboratory setting?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for synthesis steps involving volatile reagents (e.g., methoxymethyl chloride). Refer to SDS for acute toxicity data (e.g., LD50_{50} in rodents) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from substitution reactions) with sodium bicarbonate before disposal .

Advanced: How can the compound’s potential as a chiral building block be evaluated in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column to resolve enantiomers and determine enantiomeric excess (ee) .
  • Catalytic Studies: Screen chiral catalysts (e.g., BINAP-metal complexes) for enantioselective alkylation or cross-coupling reactions .
  • X-ray Crystallography: Resolve crystal structures of derivatives to assign absolute configurations .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • LC-MS/MS: MRM mode with transitions m/z 200→154 (quantifier) and 200→127 (qualifier) .
  • Sample Prep: Solid-phase extraction (C18 cartridges) for plasma samples; validate recovery rates (≥80%) .

Advanced: How can researchers integrate this compound into a broader theoretical framework for drug discovery or materials science?

Methodological Answer:

  • Target Identification: Link its piperidine-dione core to known pharmacophores (e.g., GABA analogs or kinase inhibitors) via cheminformatics tools like Pharmit .
  • Interdisciplinary Collaboration: Partner with chemical engineers to explore its use in membrane technologies (e.g., CO2_2 capture via amine-functionalized polymers) .

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